Specific Scientific Field: Agriculture, specifically in weed control .
Application Summary: Ioxynil octanoate is a herbicide used for post-emergence control of various broad-leaved weeds . It’s used in crops such as cereals, onions, leeks, garlic, shallots, flax, sugarcane, forage grasses, and lawns & turf .
Methods of Application: As a post-emergence herbicide, it is typically applied after the weeds have emerged, usually in a spray form. The specific application rate and method can vary depending on the crop and the extent of the weed infestation .
Results or Outcomes: The use of Ioxynil octanoate results in the effective control of broad-leaved weeds, thereby improving crop yield. It is moderately mobile in the environment and has high acute ecotoxicity for fish and Daphnia .
Specific Scientific Field: Analytical Chemistry .
Application Summary: Ioxynil octanoate may be used as a reference standard to quantify the evaporated content of the analyte in soil samples .
Methods of Application: This involves using Ioxynil octanoate in conjunction with liquid chromatography with diode array detection (LC-DAD) to analyze soil samples .
Results or Outcomes: The use of Ioxynil octanoate as a reference standard allows for accurate quantification of its content in soil samples, which can be important for environmental monitoring and risk assessment .
Ioxynil octanoate is a chemical compound classified as a herbicide, primarily used for the control of broadleaf weeds in various crops. Its chemical formula is C₁₅H₁₇I₂NO₂, and it consists of an ioxynil moiety esterified with octanoic acid. This compound appears as a yellow to brown liquid with an aromatic odor and is characterized by its high lipophilicity, indicated by a log partition coefficient of 6.0, which suggests significant potential for bioaccumulation in organisms .
Ioxynil octanoate exhibits significant biological activity as a herbicide. It acts by inhibiting photosynthesis in target plants, disrupting their growth and development. Toxicological studies indicate that it has acute toxicity when ingested or absorbed through the skin, with an oral LD₅₀ value of approximately 390 mg/kg in rats. Additionally, it poses risks such as skin sensitization and serious eye irritation . Its biological impact extends beyond target species, as it can affect non-target organisms through environmental exposure.
The synthesis of ioxynil octanoate typically involves the esterification of ioxynil with octanoic acid. This process can be facilitated by various catalytic methods, including the use of acid catalysts to promote the reaction between the carboxylic acid and the hydroxyl group of ioxynil. The reaction conditions are usually optimized to maximize yield while minimizing by-products .
Ioxynil octanoate is primarily utilized in agriculture as a selective herbicide for controlling broadleaf weeds in crops such as cereals and pastures. Its effectiveness against a wide range of weed species makes it a valuable tool for farmers seeking to manage weed populations without harming cereal crops . Additionally, its high lipophilicity allows for effective penetration into plant tissues.
Research indicates that ioxynil octanoate can interact with various biological systems. For instance, studies have shown that it disrupts thyroid hormone binding in fish, indicating potential endocrine-disrupting effects . Furthermore, its degradation products have been shown to possess varying degrees of toxicity, raising concerns about its environmental persistence and impact on aquatic ecosystems.
Ioxynil octanoate belongs to a class of nitrile herbicides that includes several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Mechanism of Action | Toxicity Level |
---|---|---|---|
Ioxynil | C₇H₃I₂NO | Inhibits photosynthesis | Moderate |
Bromoxynil | C₇H₃Br₂NO | Inhibits photosynthesis | Moderate |
Flumioxazin | C₁₄H₁₃ClF₂N₂O | Inhibits protoporphyrin IX synthesis | Low |
Clopyralid | C₁₃H₁₂ClN₃O₂ | Disrupts plant growth hormones | Moderate |
Triclopyr | C₁₄H₁₃ClN₂O₄ | Disrupts plant growth hormones | High |
Ioxynil octanoate is unique due to its iodine content and specific mode of action targeting photosynthesis, distinguishing it from other nitrile herbicides like bromoxynil and flumioxazin. Its high lipophilicity also sets it apart in terms of environmental behavior and bioavailability .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard